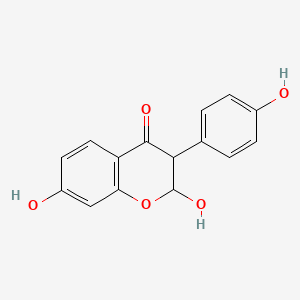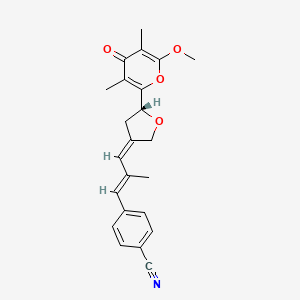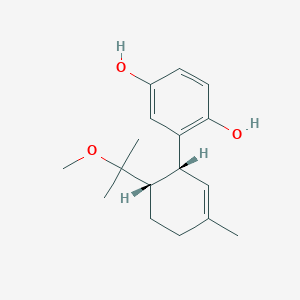
(20S)-Protopanaxadiol
Descripción general
Descripción
(20S)-Protopanaxadiol es un compuesto bioactivo derivado del ginseng, específicamente de los ginsenósidos de tipo protopanaxadiol. Es conocido por sus diversas actividades farmacológicas, incluyendo efectos antiinflamatorios, anticancerígenos y neuroprotectores .
Mecanismo De Acción
(20S)-Protopanaxadiol ejerce sus efectos a través de varios objetivos y vías moleculares:
Vía Akt: Inhibe la actividad de Akt, lo que lleva a la apoptosis en las células tumorales.
Vía Wnt/Glucógeno Sintasa Kinasa-3/Beta-Catenina: Promueve la migración, proliferación y diferenciación de las células madre neurales al dirigirse a la glucógeno sintasa kinasa-3
Análisis Bioquímico
Biochemical Properties
Protopanaxadiol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, protopanaxadiol has been shown to interact with cytochrome P450 enzymes, particularly CYP716A47 and CYP716A53v2, which are involved in the biosynthesis of ginsenosides . These interactions regulate the distribution of protopanaxadiol-type saponins in different tissues of Panax notoginseng. Additionally, protopanaxadiol can modulate the activity of antioxidant enzymes such as glutathione peroxidase and ferroptosis suppressor protein 1, thereby enhancing the cellular antioxidant defense system .
Cellular Effects
Protopanaxadiol exerts various effects on different types of cells and cellular processes. It has been reported to improve the viability of human kidney cells (HK-2) damaged by cisplatin, a chemotherapy drug . Protopanaxadiol enhances cell morphology and alleviates symptoms of acute kidney injury in animal models. Furthermore, protopanaxadiol influences cell signaling pathways, gene expression, and cellular metabolism. It can down-regulate the expression of transferrin receptor protein and up-regulate the expression of ferritin heavy chain, thereby reducing iron content in cells and tissues .
Molecular Mechanism
The molecular mechanism of protopanaxadiol involves several key interactions at the molecular level. Protopanaxadiol binds to specific biomolecules, modulating their activity and function. For example, protopanaxadiol inhibits ferroptosis, a form of regulated cell death, by regulating iron metabolism and lipid peroxidation . It also influences gene expression by modulating the activity of transcription factors and other regulatory proteins. These molecular interactions contribute to the therapeutic effects of protopanaxadiol in various disease models.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of protopanaxadiol can change over time. Protopanaxadiol has been shown to be stable under certain conditions, but it may degrade over time, affecting its efficacy. Long-term studies have demonstrated that protopanaxadiol can have sustained effects on cellular function, including the enhancement of antioxidant defense mechanisms and the inhibition of ferroptosis . These temporal effects are crucial for understanding the potential therapeutic applications of protopanaxadiol.
Dosage Effects in Animal Models
The effects of protopanaxadiol vary with different dosages in animal models. Studies have shown that protopanaxadiol can improve kidney function and reduce nephrotoxicity at specific dosages . Higher doses of protopanaxadiol may lead to adverse effects, including toxicity and organ damage. It is essential to determine the optimal dosage of protopanaxadiol to maximize its therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Protopanaxadiol is involved in several metabolic pathways, including the biosynthesis of ginsenosides. It interacts with enzymes such as cytochrome P450s, which play a crucial role in the conversion of protopanaxadiol to other bioactive compounds . These metabolic pathways influence the levels of protopanaxadiol and its derivatives in different tissues, affecting their pharmacological properties.
Transport and Distribution
Protopanaxadiol is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence the localization and accumulation of protopanaxadiol in different cellular compartments. For example, protopanaxadiol can be transported into cells via membrane transporters and bind to intracellular proteins, affecting its bioavailability and activity .
Subcellular Localization
The subcellular localization of protopanaxadiol is critical for its activity and function. Protopanaxadiol can be directed to specific cellular compartments through targeting signals and post-translational modifications. These mechanisms ensure that protopanaxadiol exerts its effects in the appropriate cellular context, enhancing its therapeutic potential .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de (20S)-Protopanaxadiol típicamente implica la hidrólisis de ginsenósidos, que son glucósidos que se encuentran en el ginseng. El proceso incluye la eliminación de los residuos de azúcar para producir la forma aglicona, this compound .
Métodos de Producción Industrial
La producción industrial de this compound a menudo emplea la hidrólisis enzimática utilizando glucosidasas específicas para convertir eficientemente los ginsenósidos en this compound. Este método es preferido debido a su alto rendimiento y especificidad .
Análisis De Reacciones Químicas
Tipos de Reacciones
(20S)-Protopanaxadiol experimenta diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede modificar los grupos hidroxilo presentes en el compuesto.
Reducción: Puede reducir los dobles enlaces dentro de la estructura.
Sustitución: Los grupos funcionales en el compuesto pueden ser sustituidos por otros grupos bajo condiciones específicas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: El borohidruro de sodio y el hidruro de aluminio y litio se utilizan con frecuencia como agentes reductores.
Sustitución: Reactivos como los haluros de alquilo y los ácidos se utilizan para las reacciones de sustitución.
Productos Principales
Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que pueden mejorar o alterar sus actividades biológicas .
Aplicaciones Científicas De Investigación
(20S)-Protopanaxadiol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como precursor para sintetizar otros compuestos bioactivos.
Biología: Se estudia por sus efectos en los procesos celulares, incluida la apoptosis y la proliferación celular.
Medicina: Tiene aplicaciones terapéuticas potenciales en el tratamiento del cáncer, la inflamación y las enfermedades neurodegenerativas.
Industria: Se utiliza en el desarrollo de suplementos para la salud y productos farmacéuticos .
Comparación Con Compuestos Similares
Compuestos Similares
(20R)-Protopanaxadiol: Un isómero estereoisómero con actividades biológicas similares pero con diferente potencia.
Ginsenosido Rh2: Un derivado glucósido con potentes propiedades anticancerígenas.
Ginsenosido F1: Otro glucósido con efectos neuroprotectores
Unicidad
(20S)-Protopanaxadiol es único debido a su estereoquímica específica, que influye en su interacción con los objetivos biológicos y su perfil farmacológico general .
Propiedades
Número CAS |
30636-90-9 |
|---|---|
Fórmula molecular |
C30H52O3 |
Peso molecular |
460.7 g/mol |
Nombre IUPAC |
(3S,8R,9S,10R,12R,13S,14R,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol |
InChI |
InChI=1S/C30H52O3/c1-19(2)10-9-15-29(7,33)23-13-17-28(6)20-11-12-22-26(3,4)24(31)14-16-27(22,5)21(20)18-25(32)30(23,28)8/h10,20-25,31-33H,9,11-18H2,1-8H3/t20-,21+,22?,23-,24+,25-,27-,28-,29+,30-/m1/s1 |
Clave InChI |
SOFRKDBOODGBCL-LNTRKWQZSA-N |
SMILES isomérico |
CC(=CCC[C@@](C)([C@H]1CC[C@]2([C@]1([C@@H](C[C@H]3[C@H]2CCC4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C)O)C |
SMILES canónico |
CC(=CCCC(C)(C1CCC2(C1(C(CC3C2CCC4C3(CCC(C4(C)C)O)C)O)C)C)O)C |
Sinónimos |
20(S)-protopanaxadiol dammar-24-ene-3beta, 6alpha, 12beta, 20-tetrol, (20s)- protopanaxadiol protopanaxadiol, (3beta,12beta)-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is protopanaxadiol and where is it found?
A1: Protopanaxadiol is a ginsenoside aglycone, meaning it is a non-sugar component of ginsenosides found in ginseng (Panax ginseng). [] It acts as a precursor for various ginsenosides. []
Q2: What is the chemical structure of protopanaxadiol?
A2: Protopanaxadiol is a tetracyclic triterpenoid. While its molecular formula and weight are not explicitly stated in the provided research, its structure can be described as a dammarane-type triterpene with hydroxyl groups at positions C-3, C-12, and C-20. [, ] Importantly, the C-20 position can exist as two epimers, 20(S)-protopanaxadiol and 20(R)-protopanaxadiol. [, ]
Q3: How is protopanaxadiol synthesized in ginseng?
A3: In ginseng, protopanaxadiol is produced from dammarenediol-II in a reaction catalyzed by the cytochrome P450 enzyme, CYP716A47. [] This enzyme specifically hydroxylates dammarenediol-II at the C-12 position to yield protopanaxadiol. []
Q4: Can protopanaxadiol production be enhanced in systems other than ginseng plants?
A4: Yes, researchers have successfully engineered Saccharomyces cerevisiae (yeast) to produce protopanaxadiol. [] This involved introducing genes encoding for dammarenediol-II synthase, cytochrome P450-type protopanaxadiol synthase (PPDS), and NADPH-cytochrome P450 reductase. [] Further optimization involved modifying PPDS via transmembrane domain truncation and creating self-sufficient PPDS-ATR1 fusion constructs, significantly enhancing protopanaxadiol yield. []
Q5: What are the pharmacological activities of protopanaxadiol?
A5: Protopanaxadiol exhibits a diverse range of pharmacological activities:
- Anti-inflammatory activity: Protopanaxadiol and its C20 epimers can inhibit the release of inflammatory mediators like nitric oxide, prostaglandin E2, and TNF-α. [, ]
- Anticancer activity: Studies show that 20(S)-protopanaxadiol can inhibit the proliferation and invasion of cancer cells. [, ] It achieves this by downregulating matrix metalloproteinase-2, an enzyme crucial for tumor invasion. []
- Antidepressant activity: Research indicates that protopanaxadiol saponins, particularly those from the caudexes and leaves of Panax notoginseng, display antidepressant-like effects in animal models. []
Q6: What is known about the mechanism of action of protopanaxadiol in cancer cells?
A7: 20(S)-Protopanaxadiol has been shown to induce programmed cell death in glioma cells, utilizing both caspase-dependent and -independent pathways. [] This effect is associated with increased superoxide anion levels and reduced levels of phosphorylated Akt in U87MG cells. [] Moreover, it induces autophagy in both SF188 and U87MG glioma cells. []
Q7: Does protopanaxadiol interact with any specific receptors or enzymes?
A8: Research indicates that protopanaxadiol and its analog, protopanaxatriol, can bind to the glucocorticoid receptor (GR), potentially acting as selective GR agonists. [] This binding triggers GR nuclear translocation and inhibits nuclear factor-kappa beta activity. [] Another study revealed that 20(S)-protopanaxadiol can activate the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. [] This activation is rapid, reversible, and relies on cAMP, suggesting a direct binding mechanism. []
Q8: How is protopanaxadiol metabolized in the body?
A9: Following oral administration, protopanaxadiol-type ginsenosides, including protopanaxadiol itself, undergo extensive metabolism by intestinal bacteria. [, , ] This metabolism involves deglycosylation and oxygenation reactions, leading to the formation of metabolites like ginsenoside Rh2 and compound K. [, ] These metabolites are then absorbed into the bloodstream and can be detected in urine. [] For instance, after oral administration of ginsenoside Rg3, the primary metabolite found is ginsenoside Rh2, formed through the deglycosylation of Rg3. []
Q9: What are the challenges associated with protopanaxadiol formulation and delivery?
A10: Protopanaxadiol, like many other triterpenoids, exhibits poor water solubility, posing challenges for its formulation and oral bioavailability. [, ] To overcome this, various strategies are being explored:
- Self-microemulsifying drug delivery systems (SMEDDS): These systems significantly enhance the dissolution and oral bioavailability of 20(S)-protopanaxadiol. [] SMEDDS formulations demonstrated improved stability under various conditions, including high temperature, humidity, and light exposure. []
- Pharmacosomes: These are colloidal dispersions of drugs covalently linked to lipids, and they have shown promise in enhancing the entrapment efficiency and stability of 20(S)-protopanaxadiol. []
Q10: How is protopanaxadiol quantified and analyzed?
A10: Several analytical techniques are employed for the characterization and quantification of protopanaxadiol and its metabolites:
- High-performance liquid chromatography (HPLC): This versatile technique, often coupled with mass spectrometry (LC-MS), is widely used to identify and quantify protopanaxadiol and its metabolites in various matrices, including plant extracts, biological fluids, and formulations. [, , , ]
- Liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS): This technique is particularly useful for identifying and characterizing protopanaxadiol metabolites in biological samples, providing information about their molecular weight and fragmentation patterns. []
- Nuclear magnetic resonance (NMR) spectroscopy: This technique is essential for determining the structure of protopanaxadiol and its derivatives. [, ] Various 2D-NMR techniques, such as DEPT, COSY, HMQC, HMBC, and NOESY, are used to assign the 1H and 13C signals and fully elucidate the structures of protopanaxadiol epimers. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,4E,6S,7R,8S,10E,12S,13S,15S,16S,17S)-17-benzyl-7,13-dihydroxy-6,8,15-trimethyl-14-methylidene-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10-diene-3,19-dione](/img/structure/B1247564.png)












![2(5H)-Furanone, 5-[(1S,7S)-1,7-dihydroxyoctyl]-, (5S)-](/img/structure/B1247587.png)
